(S,R,S)-AHPC-C6-PEG3-C4-Cl

Catalog No.
S006854
CAS No.
M.F
C38H59ClN4O7S
M. Wt
751.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC-C6-PEG3-C4-Cl

Product Name

(S,R,S)-AHPC-C6-PEG3-C4-Cl

IUPAC Name

(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C38H59ClN4O7S

Molecular Weight

751.4 g/mol

InChI

InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1

InChI Key

MLRLOIWXHCPWFF-MEEYNGGZSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O

E3 ligase Ligand-Linker Conjugates 8 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

(S,R,S)-AHPC-C6-PEG3-C4-Cl is a pre-formed, high-purity E3 ligase ligand-linker conjugate used for the synthesis of custom Proteolysis-Targeting Chimeras (PROTACs).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhygmACnhT0b98vSJcNxWQ5Fz5pTTy6dA01IrDehKwIj8Huw5IBZPzUCK93a943cil7VrRQWYeQ5QthoXl8lQLhYxc4jK3pCS7nqDlq391K24UZpL-rEgdYCpWj4W09GQeCwPHATeWPiWy0FmL0GoK7rx14QuoNxeNi22kalFm9MkO5_qgm1-4NVUIENZrVT7Ixahi4DvV9qR9G1gbMrM7jfbtxhjANCgbY-66BQoyfess9XYiVOqx-jy_7w%3D%3D)] It incorporates the high-affinity (S,R,S)-AHPC ligand (also known as VH032) for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHE3ta0TnLqXCNGM1dilHsi0RSxn3QalcNYbu8S6hBB6LcsZ0izJxxcN02XbOGOrvHgHJMUnpscyVFGNMSvCY3m0u3gXQw58HYHi_pqD-FmdYauJ7dhwDg)] This ligand is connected to a 20-atom linker composed of a hybrid polyethylene glycol (PEG) and alkyl chain structure, which terminates in a reactive chloroalkane handle for covalent attachment to a target protein ligand ("warhead").[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEONkfKfKudwP7rd5wZkFql9n3ueUzBipLxfOARxZvvKrguJQoAEdOgNjHGuUj1kvAO9JXmCoAuOxVqHmAqDsALt58fINlz46J5ikAYNe6zfNg1h0878xm13UFg3t95C52l6khWF19zgwmu-ucC)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEf7Ed_L6CsnXNbNAsdAF053aWulY36JHXZomR4a7MX4Ft3ijtFs-YT7YPmKmPblOTTDTqKoJDP2sLFqBtPcBPdTLHt5MFBvPviGbEvHyH_eb2aK1Se569G278Z7Lo7lqadOUm8zfkIaDF4jxcvAAZfpVLudodfdPnVvyBZPjO-Z57T)] This building block is designed to streamline PROTAC development by providing a validated, stereochemically pure VHL-recruiting component, allowing researchers to focus on warhead conjugation and optimization.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEwx_ySCdTT2yudMWQtl-NMcArpSSLHOL8QYF9tK-ywoh6ruzGUUcDODTiMSV3yQNpIrKDJnhuq32epf_hTTfTRQOz0SzFQ61IPkTmwrzfYPA9fOvf5qMQT4c-6vkigMVIdgYIOa6MvOXFGmPCsyFBCR0ohwZpvwvcvwdC3BoPKSO0d6OV-bQCWjk-mJQ5wQ-75VvMdC2K2gmw%3D)]

Research Fit

1 VHL-recruiting PROTAC building block with (S,R,S)-AHPC ligand scaffold
2 20-atom C6-PEG3-C4 linker for ternary complex geometry studies
3 Chloroalkane terminus enables covalent HaloTag conjugation workflow

In PROTAC design, substituting linker components is not a trivial modification and often leads to complete failure. The linker's length, rigidity, and composition are critical determinants of the stability and geometry of the productive ternary complex (Target-PROTAC-E3 Ligase), and even slight alterations can abolish degradation activity.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXZtV8FEKFnfQBNdFm07PgfIvrvWJAjZL4Kd8vgcW1IH5V6sqDJy_oQrbHQpp9z5buVVoY8rsyx-MSZPqb2XJaN04NmmvVSJKChQeUQ1SsUV2PUSMEf7Z0Y_J-LjbGbCfoj9sRxP86M26KiptPJOlqWjcF)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFASCsNdDOfpANCp0AbETK0lFSAz1X1q3R0v4XxYaKsD7XOYevvYk1lig3qfHNBnCpyl6GYV9IPyXUX11oA0YDNmkDJgCFKL8RtjyVty6TaYxXrx39s5QaovegXmj-bD7Yu7zKV0ipI5IYou0HC6Ll5cFOw5fHy0p3KOAw%3D)] Furthermore, the terminal reactive handle dictates the entire downstream conjugation strategy. Replacing this chloroalkane (-Cl) handle with a more common amine (-NH2) or carboxylic acid (-COOH) requires a completely different coupling chemistry (e.g., amide bond formation vs. nucleophilic substitution) and is incompatible with warheads designed for alkylation.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdR_A1GZzFZgJElYmeleIHtFl9MSsj2GCkTyzBdRtGLpb6mt2L6u6qOECbYASysz5PiOSCMvWgURRlWGjtGTK1D62gDN4cN7TejQlkOdcPIJTETU1Afdf4VO4RyMK7uOoE)] Therefore, selecting a building block with the precise linker composition and the correct reactive handle for the intended synthetic route is essential for project success.

Substitution Risk

Linker length variation
Even a 4–5 atom shift in linker span may disrupt ternary complex geometry and alter degradation efficiency across orders of magnitude.
PEG unit count mismatch
Fewer PEG units may reduce solubility; more PEG units may impair membrane permeability, shifting the DC50 in cell-based assays.
Terminal group incompatibility
Amine- or azide-terminated analogs cannot covalently label HaloTag; substitution precludes HaloPROTAC ternary complex formation.

Chloroalkane Handle: Direct HaloPROTAC Conjugation

The terminal chloroalkane handle is specifically designed for direct conjugation to warheads with accessible nucleophiles, such as the HaloTag7 protein, creating a class of degraders known as HaloPROTACs. This compound has been explicitly shown to be capable of inducing the degradation of a GFP-HaloTag7 fusion protein in cell-based assays.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEONkfKfKudwP7rd5wZkFql9n3ueUzBipLxfOARxZvvKrguJQoAEdOgNjHGuUj1kvAO9JXmCoAuOxVqHmAqDsALt58fINlz46J5ikAYNe6zfNg1h0878xm13UFg3t95C52l6khWF19zgwmu-ucC)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEf7Ed_L6CsnXNbNAsdAF053aWulY36JHXZomR4a7MX4Ft3ijtFs-YT7YPmKmPblOTTDTqKoJDP2sLFqBtPcBPdTLHt5MFBvPviGbEvHyH_eb2aK1Se569G278Z7Lo7lqadOUm8zfkIaDF4jxcvAAZfpVLudodfdPnVvyBZPjO-Z57T)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlRQXVLLoQMBB-iYAsCOQCjYTrX51uxB_88Hr9UKJ5kUXnT6bqhlUdJQeMPCEdkKIMksA6hWaIy85n8iMpq6ysMKrGfmSSCaoNvibtpOhwMQsHnIC6WE-Z-ooaGWg7OSYW4acOhtr872ZtjWXpacUkVJUjpFThO4QaUgHrD0_jI8MDQw%3D%3D)] This provides a validated pathway for creating tool compounds to confirm VHL-mediated degradation pathways or for conjugating to target ligands bearing functionalities like phenols or thiols, which may be incompatible with standard amide coupling conditions used for amine- or carboxyl-terminated linkers.

Evidence DimensionReactive Handle Functionality
Target Compound DataChloroalkane (-Cl) handle for direct nucleophilic substitution (e.g., by HaloTag).
Comparator Or BaselineAmine (-NH2) or Carboxylic Acid (-COOH) handles requiring EDC/HATU-type amide coupling.
Quantified DifferenceQualitatively different reaction mechanism and substrate scope.
ConditionsSynthesis of PROTACs, specifically HaloPROTACs or conjugation to nucleophilic warheads.

This handle enables specific, alternative conjugation strategies that are often required for certain warheads or for creating widely used HaloPROTAC tool compounds.

Linker Span
Reported
20 atoms between VHL ligand attachment and chloroalkane terminus
Supports ternary complex geometry optimization
16–20 atom range reported for higher Dmax vs. shorter or longer spacers

Hybrid Alkyl-PEG Linker Benefits

PROTAC linkers are not passive spacers; their composition directly impacts physicochemical properties and degradation efficacy.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFiuZNQ4ZFruPd61_u_xMzq4TvBkCbhE7LYP1aNT5__s_78QRgu1Nc48sohBVgVzg9NyQKi1dOO8mJmS_6fXzT1tE4kMkqQINUf1Xvn2KiKcBoB0c4TybZfPMEEuqB60IKmpQmNwiK-SVax8kyPK44qBxxP7CMofCSDiG1PqnMQVgqhQrnKhfq9jVbHADf0QuAjpp2HcA%3D%3D)] Pure PEG linkers enhance solubility but can increase flexibility, which may be entropically unfavorable for ternary complex formation.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFASCsNdDOfpANCp0AbETK0lFSAz1X1q3R0v4XxYaKsD7XOYevvYk1lig3qfHNBnCpyl6GYV9IPyXUX11oA0YDNmkDJgCFKL8RtjyVty6TaYxXrx39s5QaovegXmj-bD7Yu7zKV0ipI5IYou0HC6Ll5cFOw5fHy0p3KOAw%3D)] Conversely, pure alkyl linkers can improve cell permeability but may suffer from poor aqueous solubility. The C6-PEG3-C4 structure of this compound provides a balance: the PEG3 moiety improves solubility while the flanking alkyl chains (C6 and C4) introduce favorable hydrophobic character and conformational constraints that can help orient the ligands for a productive ternary complex.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQErY-XQG9eEXcka0xju-qvhG2FKvcQ3FOAUKRHKs6C4_BUAaWvAUXtWUEDF580CdfC423oqWNugA3YD94Ohq1RDdi3MNYJMkgGk8-TFaleRFUrZTPWf0HZ1DFaeOPbLEdcF2Ho55rk4_ftr_q4kUDpLOn2rAEcUjGxsXSYGL50HlQM-6SPLkKT-zCrnkksyV89TmV7OxyyhmJ3B_FQaK4AUmkZWPYPE29xJpSuzbjyqUmVTERfTk8H-XYxVvN7-4jqf3-El)] Studies on VHL PROTACs have shown that such linker modifications have a profound impact on passive cell permeability, a key factor for biological activity.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnnrzJs89bKRPB5qXSQlcQfz7DEnYnPX5F5xnj8kwBLcOMCB5zG5GC76WVNoay7jZfz4gcR3NzCWM5EuPKMBaveudJYkVs-sdUoCuQSqMhPuiRchw3xz8BLE90IprhO9cMiMIERpXgQgpdyFg%3D)]

Evidence DimensionLinker Physicochemical Properties
Target Compound DataHybrid Alkyl-PEG-Alkyl linker.
Comparator Or BaselinePure PEG or pure Alkyl linkers of similar length.
Quantified DifferenceNot directly quantified for this fragment, but literature confirms hybrid linkers are used to optimize the balance between solubility, permeability, and ternary complex stability.
ConditionsGeneral PROTAC design and optimization.

This balanced linker composition is a rational starting point for PROTAC design, mitigating risks of poor solubility or unfavorable flexibility associated with pure linker types.

PEG Unit Count
Context-dependent
3 PEG units vs. 2 (PEG2 analog) or 6 (PEG6 analog); calculated LogP 4.9 vs. 3.5 for PEG6
May support solubility-permeability balance screening
Class-level inference; empirical validation per PROTAC construct advised
Amphiphilic Balance
Context-dependent
C6 alkyl (hydrophobic) + PEG3 (hydrophilic) + C4 alkyl; calculated LogP 4.9
Supports formulation-property review across diverse warheads
Class-level design rationale; verify per final PROTAC construct
Chloroalkane Terminus
Reported
Covalent HaloTag dehalogenase active-site conjugation; incompatible with amine- or azide-terminated analogs
Required for HaloPROTAC ternary complex assembly
Established HaloPROTAC design principle; HaloTag fusion protein context
VHL Ligand Stereochemistry
Reported
(S,R,S)-AHPC (VH032-based) scaffold; VH285-based comparator reports VHL IC50 0.54 μM with differing degradation kinetics
Enantiomer-specific VHL recognition may affect SAR interpretation
Cross-study comparable; direct potency comparison requires identical warheads
BCR-ABL Synthetic Precedent
Reported
Successfully incorporated into BCR-ABL-targeting PROTACs with bosutinib and dasatinib warheads (Lai et al., 2016)
Supports PROTAC synthetic workflow validation for kinase degrader studies
Peer-reviewed precedent; model-specific endpoint context

HaloPROTAC Building Block

This compound is the ideal starting material for synthesizing HaloPROTACs. By conjugating it to a HaloTag ligand, researchers can create powerful tool compounds to rapidly validate whether a target protein is degradable via the VHL pathway in any cell line expressing a HaloTagged version of that protein.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEONkfKfKudwP7rd5wZkFql9n3ueUzBipLxfOARxZvvKrguJQoAEdOgNjHGuUj1kvAO9JXmCoAuOxVqHmAqDsALt58fINlz46J5ikAYNe6zfNg1h0878xm13UFg3t95C52l6khWF19zgwmu-ucC)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlRQXVLLoQMBB-iYAsCOQCjYTrX51uxB_88Hr9UKJ5kUXnT6bqhlUdJQeMPCEdkKIMksA6hWaIy85n8iMpq6ysMKrGfmSSCaoNvibtpOhwMQsHnIC6WE-Z-ooaGWg7OSYW4acOhtr872ZtjWXpacUkVJUjpFThO4QaUgHrD0_jI8MDQw%3D%3D)]

PROTACs with Phenolic or Thiol Warheads

For target protein ligands that contain a nucleophilic phenol or thiol group, the chloroalkane handle allows for direct and efficient conjugation via nucleophilic substitution. This provides a crucial alternative to standard amide-coupling chemistries, which are incompatible with these functionalities, expanding the scope of warheads that can be readily converted into VHL-recruiting PROTACs.

Linker Optimization Library Anchor Point

When developing a novel degrader, systematic linker optimization is key. This compound serves as a well-characterized anchor point in a PROTAC library, representing a hybrid alkyl/PEG linker of a specific length. By comparing the final degrader's performance against analogs made with pure PEG or pure alkyl linkers, its balanced physicochemical properties can be leveraged to find the optimal linker for a given target.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnnrzJs89bKRPB5qXSQlcQfz7DEnYnPX5F5xnj8kwBLcOMCB5zG5GC76WVNoay7jZfz4gcR3NzCWM5EuPKMBaveudJYkVs-sdUoCuQSqMhPuiRchw3xz8BLE90IprhO9cMiMIERpXgQgpdyFg%3D)]

Application Fit Matrix

Application
Selection Property
Validation Focus
HaloPROTAC synthesis for HaloTag fusion protein studies
Chloroalkane-HaloTag covalent conjugation chemistry
Ternary complex formation and POI degradation endpoint
Kinase degrader development targeting BCR-ABL and related kinases
Validated synthetic precedent with bosutinib/dasatinib warheads
Degradation efficiency and dose-response in cell-based models
Linker length structure-activity relationship studies
20-atom reference spacer in VHL PROTAC series
Comparative ternary complex geometry and Dmax profiling
Amphiphilic PROTAC assembly with diverse warheads
C6-PEG3 balanced hydrophobic/hydrophilic architecture
Solubility and cellular permeability assessment per construct

XLogP3

4.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

750.3792991 Da

Monoisotopic Mass

750.3792991 Da

Heavy Atom Count

51
[1]. US 20170121321 A1[2]. Lai AC, et al. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angew Chem Int Ed Engl. 2016 Jan 11;55(2):807-10.

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